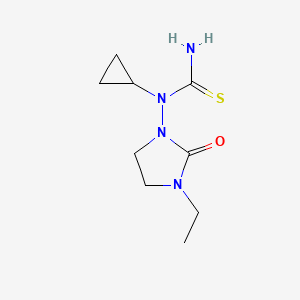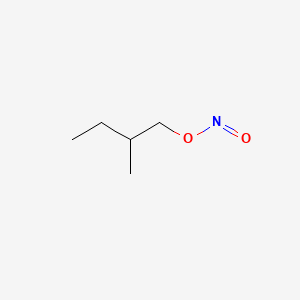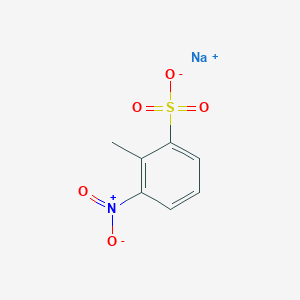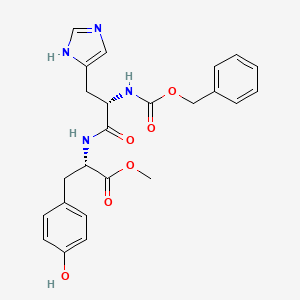
Methyl ((benzyloxy)carbonyl)-L-histidyl-L-tyrosinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ((benzyloxy)carbonyl)-L-histidyl-L-tyrosinate is a synthetic compound that combines the amino acids histidine and tyrosine with a benzyloxycarbonyl protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((benzyloxy)carbonyl)-L-histidyl-L-tyrosinate typically involves the protection of the amino groups of histidine and tyrosine using the benzyloxycarbonyl (Cbz) group. The protected amino acids are then coupled using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) might be used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ((benzyloxy)carbonyl)-L-histidyl-L-tyrosinate can undergo various chemical reactions, including:
Oxidation: The tyrosine moiety can be oxidized to form quinone derivatives.
Reduction: The benzyloxycarbonyl group can be removed under reductive conditions.
Substitution: The histidine and tyrosine residues can participate in substitution reactions, particularly at the imidazole and phenol groups, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used.
Reduction: Catalytic hydrogenation or the use of palladium on carbon (Pd/C) can remove the benzyloxycarbonyl group.
Substitution: Electrophilic reagents can be used to modify the imidazole and phenol groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can yield quinone derivatives, while reduction can yield the free amino acids.
Aplicaciones Científicas De Investigación
Methyl ((benzyloxy)carbonyl)-L-histidyl-L-tyrosinate has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Studied for its potential role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive peptides.
Industry: Used in the synthesis of complex organic molecules and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl ((benzyloxy)carbonyl)-L-histidyl-L-tyrosinate involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino acids during synthesis, preventing unwanted side reactions. Once the protecting group is removed, the free amino acids can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl N-[(benzyloxy)carbonyl]-L-phenylalaninate: Similar in structure but contains phenylalanine instead of histidine and tyrosine.
Methyl N-[(benzyloxy)carbonyl]-L-glycinate: Contains glycine instead of histidine and tyrosine.
Uniqueness
Methyl ((benzyloxy)carbonyl)-L-histidyl-L-tyrosinate is unique due to the presence of both histidine and tyrosine residues, which provide distinct chemical properties and potential biological activities. The combination of these amino acids with the benzyloxycarbonyl protecting group allows for specific and controlled chemical modifications.
Propiedades
Número CAS |
103480-08-6 |
|---|---|
Fórmula molecular |
C24H26N4O6 |
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C24H26N4O6/c1-33-23(31)21(11-16-7-9-19(29)10-8-16)27-22(30)20(12-18-13-25-15-26-18)28-24(32)34-14-17-5-3-2-4-6-17/h2-10,13,15,20-21,29H,11-12,14H2,1H3,(H,25,26)(H,27,30)(H,28,32)/t20-,21-/m0/s1 |
Clave InChI |
IVKAUWABBPXQJU-SFTDATJTSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate](/img/structure/B12817708.png)
![C 1609; Carboxyfluorescein Succinimidyl Ester; FLUOS; NHS-Fluorescein; Pierce NHS-Fluorescein; 1-[[[3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione](/img/structure/B12817717.png)
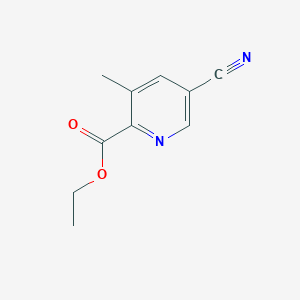
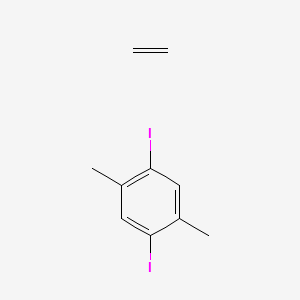
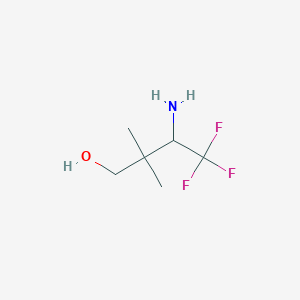
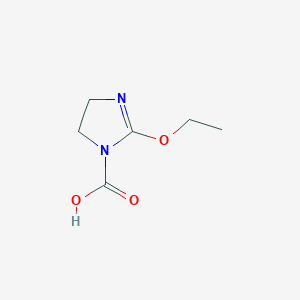

![N-(1H-Benzo[d]imidazol-2-yl)formamide](/img/structure/B12817755.png)

![tert-Butyl-(3-{2-[1-(2-iodo-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane](/img/structure/B12817761.png)
![2-Methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12817767.png)
